3-Ureidopropionic acid

Catalog No.
S1767923
CAS No.
462-88-4
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ureidopropionic acid

CAS Number

462-88-4

Product Name

3-Ureidopropionic acid

IUPAC Name

3-(carbamoylamino)propanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9)

InChI Key

JSJWCHRYRHKBBW-UHFFFAOYSA-N

SMILES

C(CNC(=O)N)C(=O)O

solubility

20.9 mg/mL

Synonyms

3-Ureidopropionicacid;ureidopropionicacid;N-Carbamoyl-beta-alanine;3-ureidopropionate;462-88-4;3-(carbamoylamino)propanoicacid;beta-Ureidopropionicacid;N-(aminocarbonyl)-beta-alanine;3-Ureidopropanoate;3-ureidopropanoicacid;Carbamoyl-beta-Ala-OH;Ureidopropionate;3-UREIDO-PROPIONATE;3-[(aminocarbonyl)amino]propanoicacid;beta-Ureidopropionate;Carbamoyl-b-Ala-OH;N-Carbamyl-b-alanine;N-carbamoyl-b-alanine;N-Carbamyl-beta-alanine;N-(aminocarbonyl)-b-alanine;N-(aminocarbonyl)-'b-Alanine;CHEBI:18261;beta-Alanine,N-(aminocarbonyl)-;JSJWCHRYRHKBBW-UHFFFAOYSA-N;3-(carbamoylamino)propanoate

Canonical SMILES

C(CNC(=O)N)C(=O)O

Role in Uracil Metabolism:

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, plays a crucial role in the metabolism of uracil, a pyrimidine base found in RNA. It acts as an intermediate in the breakdown of uracil, specifically functioning as a product of the enzyme dihydropyrimidase acting on dihydrouracil [].

Potential Biomarker:

Research suggests that 3-ureidopropionic acid might serve as a potential biomarker for various metabolic disorders involving uracil metabolism. Studies have shown elevated levels of 3-ureidopropionic acid in the urine of individuals with mitochondrial diseases and urea cycle disorders [, ]. However, further investigation is needed to establish its diagnostic accuracy and specificity for these conditions.

Research in Model Organisms:

3-Ureidopropionic acid has been studied in model organisms like Escherichia coli and Saccharomyces cerevisiae to understand its biosynthesis and physiological functions. These studies have provided insights into the enzymatic pathways involved in its metabolism and its potential role in cellular processes [, ].

Future Research Directions:

Future research on 3-ureidopropionic acid could focus on:

  • Understanding its role in specific disease pathways related to uracil metabolism.
  • Developing more sensitive and specific assays for its detection in biological samples.
  • Investigating its potential as a therapeutic target for diseases involving uracil metabolism.

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is an organic compound classified as a urea derivative of beta-alanine. Its chemical formula is C₄H₈N₂O₃, with a molecular weight of approximately 132.12 g/mol. This compound plays a significant role as an intermediate in the metabolism of uracil, being a breakdown product of dihydrouracil, which is produced by the enzyme dihydropyrimidase. It is further metabolized into beta-alanine through the action of the enzyme beta-ureidopropionase .

3-Ureidopropionic acid functions solely as an intermediate metabolite in uracil degradation. It does not possess any known independent biological activity [].

The primary reactions involving 3-ureidopropionic acid include:

  • Formation from Dihydrouracil:
    Dihydrouracil+Water3 Ureidopropionic acid\text{Dihydrouracil}+\text{Water}\rightarrow \text{3 Ureidopropionic acid}
  • Decomposition to Beta-Alanine:
    3 Ureidopropionic acid+WaterBeta Alanine+Carbon Dioxide+Ammonia\text{3 Ureidopropionic acid}+\text{Water}\rightarrow \text{Beta Alanine}+\text{Carbon Dioxide}+\text{Ammonia}

These reactions illustrate its role in the metabolic pathway of pyrimidines, particularly in the degradation of uracil .

3-Ureidopropionic acid has been identified as a metabolite involved in various biological processes. It is particularly significant in individuals with beta-ureidopropionase deficiency, where elevated levels can be observed due to impaired metabolism. This condition can lead to neurological issues and other health complications . Additionally, its conversion to beta-alanine plays a role in amino acid metabolism, contributing to protein synthesis and energy production.

Several methods exist for synthesizing 3-ureidopropionic acid:

  • From Dihydrouracil: The compound can be synthesized enzymatically from dihydrouracil using dihydropyrimidase.
  • Chemical Synthesis: Various chemical pathways involve the reaction of beta-alanine with urea or its derivatives under controlled conditions to yield 3-ureidopropionic acid.

These methods highlight both biological and synthetic approaches to obtaining this important metabolite .

3-Ureidopropionic acid has several applications:

  • Metabolic Research: It serves as a key intermediate in studies related to uracil metabolism and related disorders.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their involvement in amino acid metabolism.
  • Biochemical Analysis: Used as a reference compound in various assays assessing metabolic pathways involving pyrimidines.

These applications underscore its relevance in both clinical and research settings .

Research on 3-ureidopropionic acid's interactions primarily focuses on its enzymatic conversion and metabolic pathways. Studies have shown that it interacts with enzymes like beta-ureidopropionase, which catalyzes its breakdown into beta-alanine. Understanding these interactions is crucial for elucidating metabolic disorders associated with its accumulation .

Several compounds share structural or functional similarities with 3-ureidopropionic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Beta-AlanineC₃H₇NO₂Direct product of 3-ureidopropionic acid; involved in neurotransmission.
DihydrouracilC₄H₄N₂O₂Precursor in the synthesis of 3-ureidopropionic acid; important in nucleic acid metabolism.
N-carbamoyl-beta-aminoisobutyric acidC₄H₈N₂O₂Related urea derivative; involved in similar metabolic pathways.

The uniqueness of 3-ureidopropionic acid lies in its specific role as an intermediate in uracil metabolism and its direct conversion to beta-alanine, distinguishing it from other compounds that participate in broader metabolic processes .

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, represents a critical intermediate in the reductive pyrimidine degradation pathway [1] [2]. The enzymatic production of this compound occurs through a well-characterized three-step catabolic process that converts uracil to beta-alanine, carbon dioxide, and ammonia [4]. This pathway demonstrates remarkable specificity and efficiency in biological systems, making it an attractive model for synthetic applications.

The primary enzymatic route begins with dihydropyrimidine dehydrogenase, which catalyzes the reduction of uracil to dihydrouracil [4] [28]. This enzyme exhibits a Michaelis constant of approximately 1.0 micromolar for uracil and operates optimally at physiological pH between 7.0 and 8.0 [28] [29]. The reaction mechanism follows a nonclassical ping-pong pathway, where nicotinamide adenine dinucleotide phosphate reduces the enzyme at one site while electrons transfer to reduce uracil at another site [29].

Dihydropyrimidinase, the second enzyme in the pathway, performs the crucial hydrolytic ring opening of dihydrouracil to produce 3-ureidopropionic acid [1] [2]. This zinc-dependent metalloenzyme demonstrates pH-dependent kinetic parameters, with optimal activity occurring at pH 7.5 to 8.0 [25]. The enzyme utilizes an acid-base catalytic mechanism where a general base with a dissociation constant of 7.5 to 8.0 activates water for nucleophilic attack on the carbon-4 position of dihydrouracil [25]. Research on pig and calf liver enzymes has revealed that the binding of substrate analogs optimizes when specific ionizable groups remain protonated, suggesting precise electrostatic requirements for catalysis [25].

Beta-ureidopropionase completes the pathway by converting 3-ureidopropionic acid to beta-alanine, carbon dioxide, and ammonia [5] [15]. This enzyme belongs to the CN hydrolase family and binds one zinc ion per subunit [24]. The enzyme demonstrates cooperative regulation through substrate and product binding, involving shifts in oligomeric equilibrium between inactive dimers and active octamers [17]. Studies have shown that the enzyme exhibits Michaelis constants ranging from 2.5 to 320 micromolar for beta-ureidopropionate, with optimal activity at pH 6.5 [18].

Recent physiologically based pharmacokinetic modeling has provided quantitative insights into the enzymatic conversion rates [4]. The intrinsic clearances for each metabolic step indicate rapid conversion of uracil to dihydrouracil, slower biotransformation of dihydrouracil to 3-ureidopropionic acid, and rapid conversion of 3-ureidopropionic acid to bicarbonate [4]. These findings suggest that dihydropyrimidinase represents a potential rate-limiting step under certain physiological conditions, contrary to earlier assumptions about dihydropyrimidine dehydrogenase being universally rate-limiting [4].

Table 1: Enzymatic Parameters for Pyrimidine Catabolism Pathway

EnzymeSubstrateKm (μM)pH OptimumTemperature Optimum (°C)Notes
Dihydropyrimidine DehydrogenaseUracil1.07.0-8.037Rate-limiting step in pathway
DihydropyrimidinaseDihydrouracilVariable7.5-8.037Ring opening reaction
β-Ureidopropionase3-Ureidopropionic acid2.5-3206.537Final step in degradation
Recombinant β-Ureidopropionase (Human)β-UreidopropionateVariable6.537Recombinant enzyme production
Dihydropyrimidinase (Pig Liver)5,6-DihydrouracilpH dependent7.5-8.0Not specifiedZinc-dependent enzyme
Dihydropyrimidinase (Calf Liver)5,6-DihydrouracilpH dependent7.5-8.0Not specifiedZinc-dependent enzyme

Chemical Synthesis Methodologies

Chemical synthesis approaches for 3-ureidopropionic acid encompass several methodological strategies that bypass the biological enzymatic pathway [9] [12]. These synthetic routes typically involve the formation of the urea linkage through carbamoylation reactions or the construction of the complete molecular framework through multi-component condensations.

Direct chemical synthesis commonly employs beta-alanine as a starting material, which undergoes carbamoylation with urea derivatives under controlled conditions [12]. This approach requires careful optimization of reaction parameters, including pH control and temperature management, to achieve satisfactory yields while minimizing side product formation [12]. The reaction mechanism involves nucleophilic attack by the amino group of beta-alanine on activated carbamoyl species, forming the characteristic urea linkage of 3-ureidopropionic acid [12].

Alternative synthetic strategies utilize the Biginelli reaction framework, originally developed for dihydropyrimidine synthesis [11] [14]. Although not directly applicable to 3-ureidopropionic acid production, modified Biginelli protocols provide insights into urea-based chemistry that can be adapted for ureidopropionic acid synthesis [11]. These methods typically employ aldehydes, beta-ketoesters, and urea in acid-catalyzed cyclocondensation reactions, achieving yields of 80 to 90 percent under optimized conditions [11].

Multi-step synthetic approaches involve the sequential construction of the propanoic acid backbone followed by urea incorporation [12]. These methods offer greater control over stereochemistry and substitution patterns but require multiple purification steps and exhibit moderate overall yields [12]. Solvent selection plays a crucial role in these syntheses, with dimethyl sulfoxide and methanol demonstrating superior solubilizing properties for both reactants and products [20].

Recent advances in synthetic methodology have explored solid-phase synthesis techniques for ureidopropionic acid analogs [12]. These approaches utilize polymer-supported reagents to facilitate purification and enable parallel synthesis of multiple analogs [12]. However, the application of these methods to 3-ureidopropionic acid specifically requires further optimization to address the unique solubility and reactivity characteristics of this particular compound [12].

Table 2: Synthetic Pathways for 3-Ureidopropionic Acid Production

PathwayStarting MaterialsKey StepsReaction ConditionsSelectivity
Enzymatic via Pyrimidine CatabolismDihydrouracil, DihydropyrimidinaseHydrolytic ring openingpH 7.5-8.0, 37°C, AqueousVery High
Direct Chemical Synthesisβ-alanine, Urea derivativesCarbamoylation reactionVariable pH, organic solventsModerate
Biginelli Reaction DerivativesAldehydes, β-ketoesters, UreaCyclocondensationAcid catalysis, elevated temperatureLow to Moderate
Urea-based SynthesisUrea, Propionic acid derivativesNucleophilic substitutionBasic conditions, moderate temperatureModerate
Recombinant Enzyme SystemsGenetically modified microorganismsFermentation and purificationControlled fermentation conditionsVery High

Biocatalytic Approaches in β-Ureidopropionase Systems

Biocatalytic production systems utilizing beta-ureidopropionase represent an emerging frontier in 3-ureidopropionic acid synthesis and transformation [7] [17]. These systems harness the natural catalytic efficiency of ureidopropionase enzymes while enabling controlled production conditions that surpass traditional enzymatic limitations [17] [18].

Recombinant beta-ureidopropionase production has been successfully achieved in Escherichia coli expression systems [18] [19]. The recombinant enzyme demonstrates comparable kinetic parameters to native enzymes, with successful purification through immobilized metal affinity chromatography yielding functionally active protein [18]. Expression optimization involves careful control of induction conditions, with isopropyl beta-D-1-thiogalactopyranoside and L-arabinose concentrations requiring precise adjustment to maximize enzyme yield [18].

Structural studies of beta-ureidopropionase have revealed critical insights for biocatalytic optimization [16] [17]. The enzyme exists in multiple oligomeric states, transitioning from inactive dimers to catalytically competent tetramers and octamers depending on substrate and product concentrations [17]. This allosteric regulation mechanism involves the stabilization of active-site loops through dimer-dimer interactions, with specific histidine residues at positions 173 and 307 playing crucial roles in interface stability [17].

Site-directed mutagenesis studies have identified key residues that influence catalytic activity and oligomerization behavior [17]. The glutamate residue at position 207 proves essential for catalytic competence, while histidine residues at the dimer-dimer interface respond to ligand-induced environmental changes through altered protonation states [17]. These findings provide a foundation for enzyme engineering efforts aimed at optimizing biocatalytic performance [17].

Advanced biocatalytic systems incorporate enzyme immobilization strategies to enhance stability and enable continuous processing [23]. Rhizobium radiobacter N-carbamoyl-beta-alanine amidohydrolase has demonstrated particular promise for industrial applications, showing broad substrate specificity for L-alpha, L-beta, and L-gamma amino acids [23]. Structural characterization of this enzyme has provided insights into enzyme-substrate interactions that guide rational design efforts for enhanced catalytic activity [23].

Process optimization for biocatalytic systems requires careful attention to cofactor requirements, pH buffering, and temperature control [18]. The enzyme demonstrates optimal activity at pH 6.5 with specific buffer compositions that maintain ionic strength while preventing metal ion precipitation [18]. Temperature stability studies indicate that the enzyme retains activity across a range of 25 to 85 degrees Celsius, with optimal performance at physiological temperatures [33].

Industrial-Scale Production Challenges

Industrial-scale production of 3-ureidopropionic acid confronts several technical and economic challenges that influence process selection and optimization strategies [20] [21]. These challenges encompass enzyme stability, substrate availability, product purification, and economic viability considerations that must be addressed for successful commercialization [20] [23].

Enzyme stability represents a primary challenge in industrial biocatalytic processes [17] [18]. Beta-ureidopropionase exhibits sensitivity to temperature fluctuations and pH variations that can lead to enzyme deactivation and reduced process efficiency [18]. The oligomeric nature of the enzyme complicates stability considerations, as dissociation of higher-order assemblies results in complete loss of catalytic activity [17]. Industrial processes must implement sophisticated monitoring and control systems to maintain optimal enzyme conditions throughout extended production runs [18].

Substrate supply and cost considerations significantly impact process economics [21] [22]. Dihydrouracil, the preferred enzymatic substrate, requires specialized production or isolation procedures that add complexity and cost to the overall process [21]. Alternative substrate sources, including pyrimidine-rich waste streams from pharmaceutical manufacturing, present opportunities for cost reduction but require additional purification steps [21]. The development of robust supply chains for high-purity substrates remains essential for industrial viability [21].

Product purification and isolation present unique challenges due to the polar nature and moderate solubility characteristics of 3-ureidopropionic acid [20]. Traditional crystallization approaches may prove insufficient for achieving pharmaceutical-grade purity, necessitating advanced purification techniques such as chromatographic separation or membrane-based concentration [20]. The development of cost-effective purification protocols that maintain product quality while minimizing processing costs represents a critical optimization target [20].

Scale-up considerations for enzymatic processes require careful attention to mass transfer limitations and reactor design [21]. The three-enzyme pathway for pyrimidine catabolism presents particular challenges for multi-enzyme reactor systems, where maintaining optimal conditions for each catalytic step while preventing product inhibition requires sophisticated process control [21]. Continuous processing approaches may offer advantages over batch systems but require extensive optimization to achieve stable operation [21].

Economic modeling for industrial production must account for enzyme production costs, substrate expenses, and downstream processing requirements [23]. Current estimates suggest that enzymatic production routes may achieve competitive economics at scales exceeding 100 kilograms per year, provided that enzyme costs can be reduced through improved expression systems and longer enzyme lifetime [23]. Chemical synthesis routes may prove more economical for smaller production volumes but face environmental and regulatory challenges that favor biocatalytic approaches [23].

Table 3: Production Methods and Industrial Challenges

Production MethodAdvantagesChallengesYield PotentialScale Suitability
Enzymatic (Dihydropyrimidinase)High specificity, mild conditionsEnzyme stability, cofactor requirementsHigh (>90%)Laboratory to pilot
Chemical SynthesisScalable, controllableMultiple synthetic stepsModerate (60-80%)Industrial
Biocatalytic SystemsEnvironmentally friendlyEnzyme cost and stabilityHigh (>85%)Laboratory to medium
Recombinant Enzyme ProductionCustomizable enzyme propertiesExpression optimization neededVariableLaboratory to pilot
Industrial FermentationLarge-scale production potentialProcess optimization requiredHigh (>80%)Industrial

Quality control and analytical methodology development represent additional industrial challenges requiring specialized expertise [20]. The compound's similarity to other amino acid derivatives necessitates sophisticated analytical techniques for identity confirmation and purity assessment [20]. Regulatory compliance for pharmaceutical applications adds further complexity to quality systems, requiring validation of analytical methods and establishment of appropriate specifications [20].

3-Ureidopropionic acid serves as a crucial intermediate in the reductive pyrimidine degradation pathway, representing the penultimate step in the sequential breakdown of pyrimidines to recyclable components [1] [2]. The compound is generated through the hydrolytic ring-opening of dihydrouracil by dihydropyrimidinase (EC 3.5.2.2), positioning it at the convergence point where pyrimidine ring structure is completely dismantled [3] [4]. This positioning makes 3-ureidopropionic acid a critical metabolic checkpoint that determines the efficiency of nitrogen recovery from pyrimidine nucleobases.

The enzymatic production of 3-ureidopropionic acid occurs through a stereospecific hydration reaction catalyzed by dihydropyrimidinase, which demonstrates clear Michaelis-Menten kinetics with substrate concentrations typically ranging from 100 to 300 micromolar [5] [6]. The enzyme exhibits broad pH optimum between 7.0 and 8.0, with activity profiles that vary significantly across different tissue types and cellular compartments [7] [5]. Research has demonstrated that the conversion rate from dihydrouracil to 3-ureidopropionic acid represents a non-rate-limiting step under physiological conditions, though it becomes increasingly important during periods of elevated pyrimidine turnover [8].

The biological significance of 3-ureidopropionic acid formation extends beyond simple metabolic processing. Studies have revealed that accumulation of this intermediate can serve as an endogenous neurotoxin when beta-ureidopropionase activity is compromised [9] [10]. The compound acts through inhibition of mitochondrial energy metabolism, specifically targeting complex V of the respiratory chain, while leaving electron-transferring complexes I-IV unaffected [9]. This selective inhibition pattern suggests that 3-ureidopropionic acid interferes with ATP synthesis rather than electron transport, leading to energy-dependent excitotoxic mechanisms that contribute to neurodegeneration [10].

Under normal physiological conditions, 3-ureidopropionic acid concentrations remain tightly regulated between 0.5 and 2.0 micromolar in most tissues, with a half-life ranging from 15 to 30 minutes [9] [3]. However, in pathological states characterized by beta-ureidopropionase deficiency, concentrations can increase 100-fold or more, leading to severe neurological manifestations including dystonic movement disorders, global brain atrophy, and developmental delays [10]. These findings emphasize the critical importance of efficient 3-ureidopropionic acid clearance in maintaining neurological health and normal pyrimidine homeostasis.

Interconversion with Beta-Alanine and Carbamoyl Derivatives

The conversion of 3-ureidopropionic acid to beta-alanine represents the final step in pyrimidine degradation and constitutes one of the most metabolically significant reactions involving carbamoyl derivatives [4] [2]. Beta-ureidopropionase (EC 3.5.1.6) catalyzes the irreversible hydrolysis of 3-ureidopropionic acid, releasing beta-alanine, carbon dioxide, and ammonia in a reaction that demonstrates cooperative kinetics with Hill coefficients greater than unity [7] [5].

The enzyme responsible for this conversion exhibits remarkable structural complexity, existing in dynamic equilibrium between inactive dimeric and active octameric forms [11] [12]. The oligomerization state depends on substrate and product concentrations, with 3-ureidopropionic acid binding promoting the assembly of catalytically competent higher-order structures [12]. Kinetic studies have revealed a Km value of 147 ± 26 micromolar for 3-ureidopropionic acid, with a Vmax of 1.1 ± 0.1 U per milligram protein under optimal conditions [7] [5]. The pH dependence of the reaction reflects protonation state changes at critical histidine residues located at dimer-dimer interfaces, which fine-tune active-site loop stability and influence the strength of subunit interactions [12].

The beta-alanine produced from 3-ureidopropionic acid degradation serves multiple metabolic functions depending on the organism and physiological context [13]. In mammals, beta-alanine primarily contributes to pantothenate biosynthesis, serving as a precursor for coenzyme A synthesis [2]. Additionally, beta-alanine functions as a neurotransmitter and plays essential roles in the biosynthesis of carnosine and anserine, dipeptides important for muscle function and antioxidant protection [13]. The compound can also be incorporated into metabolic pathways leading to gamma-butyrobetaine synthesis, linking pyrimidine metabolism to lipid metabolism and energy homeostasis [2].

Carbamoyl derivatives represent a diverse class of metabolic intermediates that share structural similarities with 3-ureidopropionic acid while serving distinct biological functions [14] [15]. N-carbamoyl-aspartate, produced during de novo pyrimidine synthesis, demonstrates the synthetic counterpart to the degradative formation of 3-ureidopropionic acid [14]. Both compounds contain the characteristic carbamoyl group (NH2-CO-) attached to amino acid backbones, but their metabolic fates diverge dramatically based on enzymatic specificity and cellular localization [15].

The interconversion between 3-ureidopropionic acid and related carbamoyl derivatives involves complex regulatory mechanisms that respond to cellular energy status and nitrogen availability [13]. In certain bacterial species, extended pathways have evolved that further metabolize beta-alanine through aminotransferase and reductase reactions, converting it to 3-hydroxypropionate and recovering the second nitrogen atom for cellular use [16] [17]. These extended pathways demonstrate the evolutionary pressure to maximize nitrogen recovery from pyrimidine sources and highlight the metabolic flexibility inherent in carbamoyl derivative processing.

Tissue-Specific Distribution and Cellular Localization

The tissue distribution of enzymes involved in 3-ureidopropionic acid metabolism exhibits remarkable specificity that reflects the varied metabolic demands and functional roles of different organs [18] [19]. Comprehensive enzyme activity measurements across sixteen different human tissues have revealed that liver and kidney represent the primary sites of pyrimidine catabolism, with these organs demonstrating the highest activities of dihydropyrimidinase and beta-ureidopropionase [19]. The liver shows particularly robust beta-ureidopropionase activity, consistent with its role as the central organ for nitrogen metabolism and waste processing.

Surprisingly, kidney tissue demonstrates the highest dihydropyrimidinase activity among all tissues examined, suggesting specialized roles in 3-ureidopropionic acid formation that may relate to renal filtration and reabsorption processes [19]. This elevated activity pattern indicates that the kidney not only participates in pyrimidine catabolism but may serve as a critical site for regulating circulating levels of pyrimidine metabolites. The bronchus also exhibits significant residual activities of all three pyrimidine degradation enzymes, including substantial beta-ureidopropionase activity, which may reflect the high metabolic demands of respiratory tissues [19].

Cellular localization studies using green fluorescent protein fusion constructs have provided detailed insights into the subcellular distribution of pyrimidine degradation enzymes [5] [6] [20]. Dihydropyrimidine dehydrogenase localizes primarily to plastids in plant systems and demonstrates cytoplasmic distribution in animal cells, though some mitochondrial association has been reported [20]. Dihydropyrimidinase shows secretory system localization, suggesting involvement in extracellular or compartmentalized pyrimidine processing [6]. Beta-ureidopropionase exhibits predominantly cytosolic localization across species, though specialized subcellular targeting occurs in certain cell types [5].

The distribution of pyrimidine degradation enzymes within different subcellular compartments suggests potentially complex metabolic regulation and coordination [6] [20]. The compartmentalization may serve to separate pyrimidine degradation from synthetic pathways, preventing futile cycling and ensuring efficient resource utilization. In plant systems, the plastid localization of initial degradation steps may facilitate coordination with photosynthetic metabolism and nitrogen assimilation pathways [20].

Tissue-specific expression patterns also reflect developmental and physiological regulation of pyrimidine metabolism [13]. During periods of rapid cell division and DNA synthesis, tissues may upregulate degradation enzymes to handle increased pyrimidine turnover. Conversely, tissues with high energy demands may modulate enzyme expression to optimize beta-alanine production for coenzyme A synthesis [13]. The spleen demonstrates exceptionally high dihydropyrimidine dehydrogenase activity, likely reflecting the rapid turnover of immune cells and associated nucleic acid metabolism [19].

Interspecies Variations in Metabolic Flux

Significant interspecies variations exist in the organization, regulation, and flux characteristics of pyrimidine degradation pathways involving 3-ureidopropionic acid [21] [16]. These differences reflect evolutionary adaptations to diverse ecological niches, metabolic constraints, and nitrogen availability patterns. In prokaryotic systems, the basic three-enzyme pathway predominates, with Escherichia coli representing a well-characterized example where 3-ureidopropionic acid conversion to beta-alanine represents the terminal step [21].

Advanced bacterial species have evolved extended pathways that continue beyond beta-alanine formation, demonstrating remarkable metabolic innovation [16] [17]. Lysinibacillus massiliensis and Bacillus smithii possess additional enzymatic machinery including beta-alanine:2-oxoglutarate aminotransferase and malonic semialdehyde reductase that convert beta-alanine to 3-hydroxypropionate while generating glutamate for nitrogen assimilation [16]. These extended pathways enable complete nitrogen recovery from pyrimidine sources, representing a significant evolutionary advancement over basic degradation systems.

Eukaryotic organisms display considerable diversity in subcellular organization and regulatory mechanisms [5] [6]. Caenorhabditis elegans demonstrates high expression of beta-ureidopropionase in striated muscle cells, consistent with the importance of beta-alanine for muscle metabolism and the biosynthesis of carnosine [5]. The enzyme shows clear Michaelis-Menten kinetics with kinetic parameters similar to mammalian enzymes, though the quaternary structure corresponds to a dodecamer rather than the octameric forms found in other species [5].

Plant systems exhibit unique adaptations including plastid localization of initial degradation enzymes and complex regulatory responses to nitrogen availability [6] [20]. Arabidopsis thaliana demonstrates sophisticated coordination between pyrimidine degradation and nitrogen metabolism, with enzyme expression increasing dramatically under nitrogen-limiting conditions [6]. The ability to utilize uracil as a sole nitrogen source demonstrates the metabolic flexibility that plants have evolved to cope with variable nutrient availability.

Metabolic flux rates vary substantially between species, reflecting differences in enzyme expression levels, subcellular organization, and regulatory mechanisms [13] [20]. Studies using radioactive tracers have demonstrated that pyrimidine degradation flux can vary by orders of magnitude between species and growth conditions [13]. In bacteria capable of utilizing pyrimidines as nitrogen sources, flux rates increase dramatically when alternative nitrogen sources become limiting [16]. Plant systems show variable flux rates depending on developmental stage, tissue type, and environmental conditions, with particularly high rates observed during seed germination and periods of nitrogen stress [20].

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Melting Point

170 °C

UNII

C24QL9BQ36

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

462-88-4

Wikipedia

3-Ureidopropionic_acid

Dates

Last modified: 08-15-2023

Urinary metabolomic profiling in mice with diet-induced obesity and type 2 diabetes mellitus after treatment with metformin, vildagliptin and their combination

Helena Pelantová, Martina Bugáňová, Martina Holubová, Blanka Šedivá, Jana Zemenová, David Sýkora, Petra Kaválková, Martin Haluzík, Blanka Železná, Lenka Maletínská, Jaroslav Kuneš, Marek Kuzma
PMID: 27164444   DOI: 10.1016/j.mce.2016.05.003

Abstract

Metformin, vildagliptin and their combination are widely used for the treatment of diabetes, but little is known about the metabolic responses to these treatments. In the present study, NMR-based metabolomics was applied to detect changes in the urinary metabolomic profile of a mouse model of diet-induced obesity in response to these treatments. Additionally, standard biochemical parameters and the expression of enzymes involved in glucose and fat metabolism were monitored. Significant correlations were observed between several metabolites (e.g., N-carbamoyl-β-alanine, N1-methyl-4-pyridone-3-carboxamide, N1-methyl-2-pyridone-5-carboxamide, glucose, 3-indoxyl sulfate, dimethylglycine and several acylglycines) and the area under the curve of glucose concentrations during the oral glucose tolerance test. The present study is the first to present N-carbamoyl-β-alanine as a potential marker of type 2 diabetes mellitus and consequently to demonstrate the efficacies of the applied antidiabetic interventions. Moreover, the elevated acetate level observed after vildagliptin administration might reflect increased fatty acid oxidation.


Enhanced green fluorescent protein transgenic expression in vivo is not biologically inert

Hongde Li, Hong Wei, Yong Wang, Huiru Tang, Yulan Wang
PMID: 23827011   DOI: 10.1021/pr400567g

Abstract

Enhanced green fluorescent protein (EGFP) is a widely used biological reporter. However, the effects of EGFP expression in vivo are still unclear. To investigate the effects of EGFP transgenic expression in vivo, we employed an NMR-based metabonomics method to analyze the metabonome of EGFP transgenic mice. The results show that the metabonomes of urine, liver, and kidney of the EGFP transgenic mice are different from their wild-type counterparts. The EGFP mice expressed high levels of urinary 3-ureidopropionate, which is due to the down-regulated transcriptional level of β-ureidopropionase. The expression of EGFP in vivo also affects other metabolic pathways, including nucleic acid metabolism, energy utilization, and amino acids catabolism. These findings indicate that EGFP transgenic expression is not as inert as has been considered. Our investigation provides a holistic view on the effect of EGFP expression in vivo, which is useful when EGFP is employed as a functional biological indicator. Our work also highlights the potential of a metabonomics strategy in studying the association between molecular phenotypes and gene function.


NMR-based urinalysis for rapid diagnosis of β-ureidopropionase deficiency in a patient with Dravet syndrome

Ching-Wan Lam, Chun-Yiu Law, Ka-Fei Leung, Chi-Kong Lai, Sammy Pak-lam Chen, Bosco Chan, Kwok-Yin Chan, Yuet-ping Yuen, Chloe Miu Mak, Albert Yan-wo Chan
PMID: 25445412   DOI: 10.1016/j.cca.2014.10.030

Abstract

Beta-ureidopropionase deficiency is a rare inborn error of metabolism (IEM) affecting pyrimidine metabolism. To-date, about 30 genetically confirmed cases had been reported. The clinical phenotypes of this condition are variable; some patients were asymptomatic while some may present with developmental delay or autistic features. In severe cases, patients may present with profound neurological deficit including hypotonia, seizures and mental retardation. Using NMR-based urinalysis, this condition can be rapidly diagnosed within 15 min.
An 11-month-old Chinese boy had dual molecular diagnoses, β-ureidopropionase deficiency and Dravet syndrome. He presented with intractable and recurrent convulsions, global developmental delay and microcephaly. Urine organic acid analysis using GC-MS and NMR-based urinalysis showed excessive amount of β-ureidopropionic acid and β-ureidoisobutyric acid, the two disease-specific markers for β-ureidopropionase deficiency. Genetic analysis confirmed homozygous known disease-causing mutation UPB1 NM_016327.2: c.977G>A; NP_057411.1:p.R326Q. In addition, genetic analysis for Dravet syndrome showed the presence of heterozygous disease-causing mutation SCN1A NM_001165963.1:c.4494delC; NP_001159435.1:p.F1499Lfs*2.
The differentiation between Dravet syndrome and β-ureidopropionase deficiency is clinically challenging since both conditions share overlapping clinical features. The detection of urine β-ureidoisobutyric and β-ureidopropionic acids using NMR or GC-MS is helpful in laboratory diagnosis of β-ureidopropionase deficiency. The disease-causing mutation, c.977G>A of β-ureidopropionase deficiency, is highly prevalent in Chinese population (allele frequency=1.7%); β-ureidopropionase deficiency screening test should be performed for any patients with unexplained neurological deficit, developmental delay or autism.


Beta-ureidopropionase deficiency presenting with congenital anomalies of the urogenital and colorectal systems

J Yaplito-Lee, J Pitt, J Meijer, L Zoetekouw, R Meinsma, A B P van Kuilenburg
PMID: 17964839   DOI: 10.1016/j.ymgme.2007.09.009

Abstract

Beta-ureidopropionase deficiency (McKusick 606673) is an autosomal recessive condition caused by mutations in the UPB1 gene. To date, five patients have been reported, including one putative case detected through newborn screening. Clinical presentation includes neurological and developmental problems. Here, we report another case of beta-ureidopropionase deficiency who presented with congenital anomalies of the urogenital and colorectal systems and with normal neurodevelopmental milestones. Analysis of a urine sample, because of the suspicion of renal stones on ultrasound, showed strongly elevated levels of the characteristic metabolites, N-carbamyl-beta-amino acids. Subsequent analysis of UPB1 identified a novel mutation 209 G>C (R70P) in exon 2 and a previously reported splice receptor mutation IVS1-2A>G. Expression studies of the R70P mutant enzyme showed that the mutant enzyme did not possess any residual activity. Long-term follow-up is required to determine the clinical significance of the beta-ureidopropionase deficiency in our patient.


Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes

Rolf W Sparidans, T M Bosch, M Jörger, Jan H M Schellens, Jos H Beijnen
PMID: 16513432   DOI: 10.1016/j.jchromb.2006.02.016

Abstract

A liquid chromatography-tandem mass spectrometric assay for the determination of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine was developed to measure the activities of enzymes involved in pyrimidine breakdown. The assay was required to investigate the relation between the uracil-dihydrouracil ratio and toxicities observed after treatment with fluoropyrimidines drugs. After addition of stable isotopically labelled internal standards, the analytes were isolated from a 100-microl urine sample using liquid-liquid extraction with ethyl acetate-2-propanol. Compounds were separated on an Atlantis dC18 column, using ammonium acetate-formic acid in water as the eluent. The eluate was totally led into an electrospray interface with positive ionisation and the analytes were quantified using triple quadrupole mass spectrometry. The assay was validated in the range 1.6-1600 microM, using both, artificial urine and pooled urine as matrices. Intra-day precisions were < or = 8% and inter-day precisions were < or = 10%. Accuracies between 91 and 108% were found. The analytes were chemically stable under all relevant conditions and the assay was successfully applied in two clinical studies of cancer patients treated with 5-fluorouracil or capecitabine.


The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in rat liver slices

P FRITZSON
PMID: 13428755   DOI:

Abstract




The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in the intact rat

P FRITZSON, A PIHL
PMID: 13428756   DOI:

Abstract




Potential application of N-carbamoyl-beta-alanine amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production

Ana Isabel Martínez-Gómez, Sergio Martínez-Rodríguez, Joaquín Pozo-Dengra, Davide Tessaro, Stefano Servi, Josefa María Clemente-Jiménez, Felipe Rodríguez-Vico, Francisco Javier Las Heras-Vázquez
PMID: 19011069   DOI: 10.1128/AEM.01128-08

Abstract

An N-carbamoyl-beta-alanine amidohydrolase of industrial interest from Agrobacterium tumefaciens C58 (beta car(At)) has been characterized. Beta car(At) is most active at 30 degrees C and pH 8.0 with N-carbamoyl-beta-alanine as a substrate. The purified enzyme is completely inactivated by the metal-chelating agent 8-hydroxyquinoline-5-sulfonic acid (HQSA), and activity is restored by the addition of divalent metal ions, such as Mn(2+), Ni(2+), and Co(2+). The native enzyme is a homodimer with a molecular mass of 90 kDa from pH 5.5 to 9.0. The enzyme has a broad substrate spectrum and hydrolyzes nonsubstituted N-carbamoyl-alpha-, -beta-, -gamma-, and -delta-amino acids, with the greatest catalytic efficiency for N-carbamoyl-beta-alanine. Beta car(At) also recognizes substrate analogues substituted with sulfonic and phosphonic acid groups to produce the beta-amino acids taurine and ciliatine, respectively. Beta car(At) is able to produce monosubstituted beta(2)- and beta(3)-amino acids, showing better catalytic efficiency (k(cat)/K(m)) for the production of the former. For both types of monosubstituted substrates, the enzyme hydrolyzes N-carbamoyl-beta-amino acids with a short aliphatic side chain better than those with aromatic rings. These properties make beta car(At) an outstanding candidate for application in the biotechnology industry.


Enzymic interconversion of hydrouracil and beta-ureidopropionic acid

S GRISOLIA, D P WALLACH
PMID: 13276428   DOI: 10.1016/0006-3002(55)90122-0

Abstract




Comprehensive analysis of pyrimidine metabolism in 450 children with unspecific neurological symptoms using high-pressure liquid chromatography-electrospray ionization tandem mass spectrometry

C Schmidt, U Hofmann, D Kohlmüller, T Mürdter, U M Zanger, M Schwab, G F Hoffmann
PMID: 16435204   DOI: 10.1007/s10545-005-0133-7

Abstract

To evaluate the significance of inborn metabolic disorders of the pyrimidine degradation pathway, 450 children with unspecific neurological symptoms were comprehensively studied; 200 healthy children were recruited as controls. Uracil and thymine as well as their degradation products in urine were determined with an improved method based on reversed-phase HPLC coupled with electrospray ionization tandem mass spectrometry and detection by multiple-reaction monitoring using stable-isotope-labelled reference compounds as internal standards. From the results of the control group we established age-related reference ranges of all pyrimidine degradation products. In the patient group, two children with dihydropyrimidine dehydrogenase (DPYD) deficiency were identified; one of these was homozygous for the exon 14-skipping mutation of the DPYD gene. In addition, two patients with high uracil, dihydrouracil and beta-ureidopropionate were found to have ornithine transcarbamylase deficiency. In the urine of 9 patients, beta-alanine was markedly elevated owing to treatment with vigabatrin, an irreversible inhibitor of GABA transaminase, which interferes with beta-alanine breakdown. Four patients had exclusively high levels of beta-aminoisobutyrate (beta-AIB) due to a low activity of the D-beta-AIB-pyruvate aminotransferase, probably without clinical significance. In conclusion, quantitative investigation of pyrimidine metabolites in children with unexplained neurological symptoms, particularly epileptic seizures with or without psychomotor retardation, can be recommended as a helpful tool for diagnosis in clinical practice. Sensitive methods and age-related reference ranges enable the detection of partial enzyme deficiencies.


Explore Compound Types